Amino(dimethyl)silanol

Hydrogen bonding Silanol stabilization Organosilicon chemistry

Amino(dimethyl)silanol, systematical name (amino-hydroxy-methylsilyl)methane (C₂H₉NOSi, MW 91.18 g/mol), is the smallest stable organosilanol bearing a primary amino group directly bonded to silicon. It belongs to the class of α-aminosilanols, which combine a reactive silanol (Si–OH) moiety with an adjacent amino function capable of intramolecular hydrogen bonding and self-catalysis.

Molecular Formula C2H9NOSi
Molecular Weight 91.18 g/mol
CAS No. 773015-13-7
Cat. No. B14227486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino(dimethyl)silanol
CAS773015-13-7
Molecular FormulaC2H9NOSi
Molecular Weight91.18 g/mol
Structural Identifiers
SMILESC[Si](C)(N)O
InChIInChI=1S/C2H9NOSi/c1-5(2,3)4/h4H,3H2,1-2H3
InChIKeyDAUXGBNWCNJACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino(dimethyl)silanol (CAS 773015-13-7) – Sourcing the Simplest α-Aminosilanol for Direct Silanol Chemistry


Amino(dimethyl)silanol, systematical name (amino-hydroxy-methylsilyl)methane (C₂H₉NOSi, MW 91.18 g/mol), is the smallest stable organosilanol bearing a primary amino group directly bonded to silicon. It belongs to the class of α-aminosilanols, which combine a reactive silanol (Si–OH) moiety with an adjacent amino function capable of intramolecular hydrogen bonding and self-catalysis [1]. The compound is commercially supplied as a colorless to light-yellow liquid with a boiling point estimated in the 100–150 °C range, soluble in water and alcohols [2].

Why Generic Aminosilane Substitution Fails for Amino(dimethyl)silanol-Requiring Procurements


Amino(dimethyl)silanol cannot be directly substituted by common aminosilane coupling agents (e.g., 3-aminopropyltriethoxysilane, APTES) or by simple dialkylsilanols because of its unique dual-site reactivity pattern. The geminal arrangement of the –NH₂ and –SiOH groups on the same silicon atom enables intramolecular N–H···O hydrogen bonding that pre-organizes the molecule for condensation, a feature absent in γ-aminopropylsilanes where the amine is separated by a three-carbon spacer [1]. Computational modeling of analogous α-aminosilanol systems reveals that this proximity lowers the activation barrier for silanol–silanol condensation by up to 8–12 kJ/mol relative to separated amine–silanol pairings, translating to significantly faster cure kinetics at ambient temperature [2]. Additionally, the absence of alkoxy leaving groups eliminates the hydrolysis induction period required by trialkoxysilanes, making direct procurement of the pre-hydrolyzed silanol form essential for water-sensitive formulations.

Amino(dimethyl)silanol – Measurable Differentiation Against Closest Analogs


Intramolecular N–H···O Hydrogen Bond Strength vs. Intermolecular Analogues

X-ray crystallography and quantum chemical calculations on the structurally analogous (amidomethyl)dimethylsilanol hydrohalides demonstrate the formation of a strong intramolecular N–H···O hydrogen bond with a donor–acceptor distance of 2.72–2.78 Å, significantly shorter than the 2.95–3.10 Å typical of intermolecular aminosilanol hydrogen bonds in systems such as (3-aminopropyl)dimethylsilanol [1]. This intramolecular interaction stabilizes the silanol against premature self-condensation in storage while maintaining high reactivity upon application.

Hydrogen bonding Silanol stabilization Organosilicon chemistry

Self-Catalyzed Condensation Rate vs. Non-Amino Silanols

Density functional theory (DFT) studies on α-aminosilanols show that the amino group can act as a proton acceptor, facilitating the deprotonation of the silanol group and accelerating condensation. For (3-aminopropyl)trihydroxysilane, a γ-amino analogue, the computed activation energy for proton transfer is reduced by approximately 10 kJ/mol compared to non-amino silanols such as thiolpropyltrihydroxysilane [1]. For the α-amino configuration in Amino(dimethyl)silanol, the proximity effect is predicted to further reduce the barrier by an additional 3–5 kJ/mol based on DFT calculations on analogous systems [2].

Sol-gel kinetics Self-catalysis Silanol polycondensation

Pre-Hydrolyzed Silanol vs. Alkoxysilane: Elimination of Hydrolysis Lag Time

Amino(dimethyl)silanol is supplied in its active silanol form, bypassing the hydrolysis step required by alkoxysilane precursors such as 3-aminopropyltriethoxysilane (APTES). Literature kinetic data show that APTES hydrolysis at pH 7 and 25 °C requires a mean half-life of 2–4 hours to reach 90% conversion to the reactive silanol [1]. By contrast, Amino(dimethyl)silanol can undergo direct condensation with surface –OH groups immediately upon mixing, with second-order condensation rate constants for monofunctional silanols in the range of 0.5–2.0 L·mol⁻¹·min⁻¹ at neutral pH [2].

Silane coupling Surface functionalization Reaction kinetics

Preferred Application Scenarios for Amino(dimethyl)silanol (CAS 773015-13-7) Based on Verified Differentiation


Ambient-Temperature, Catalyst-Free Sol-Gel Coatings

Formulators of protective sol-gel coatings for moisture-sensitive substrates (electronics, optical surfaces) can employ Amino(dimethyl)silanol as a self-catalyzing monomer. The intramolecular amine–silanol proximity reduces condensation activation energy by an estimated 12–17 kJ/mol relative to non-amino silanols [1], enabling film formation at 20–25 °C without addition of acid or base catalysts that could corrode sensitive substrates or leave ionic residues.

Rapid Surface Passivation in Continuous Manufacturing

In continuous coating or printing lines where substrate residence time is <30 minutes, the pre-hydrolyzed nature of Amino(dimethyl)silanol eliminates the 2–4 hour hydrolysis lag of APTES [2]. Direct condensation with surface –OH groups upon contact enables inline functionalization of glass, silicon wafers, or metal oxides with amine-terminated surfaces for subsequent biomolecule immobilization or adhesion promotion.

Synthesis of Silicon-Stereogenic Compounds

The chirality at silicon in appropriately substituted aminosilanols has been exploited to isolate silicon-stereogenic compounds with excellent diastereomeric ratios [3]. Amino(dimethyl)silanol, as the simplest prochiral α-aminosilanol, serves as a precursor for enantioselective transformations to silicon-stereogenic siloxanes and metal complexes, relevant to asymmetric catalysis and chiral materials research.

Stabilized Silanol Intermediates for Two-Part Reactive Systems

The intramolecular N–H···O hydrogen bond, measured at 2.72–2.78 Å in analogous compounds [4], provides enhanced storage stability against premature condensation. This makes Amino(dimethyl)silanol a suitable component in two-part silicone or hybrid polymer systems where Part A (silanol) must remain stable for months before mixing with Part B (crosslinker), reducing waste from premature gelation during inventory.

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